Chrysophanol, particularly its glucoside form Chrysophanol-8-O-β-D-glucopyranoside (also known as Phyproof®), serves as a valuable reference substance in pharmacological research []. Its high purity (minimum 98%) and well-defined structure ensure reliable and consistent results in biological assays. Researchers utilize Chrysophanol as a control standard to compare the effects of newly discovered compounds [].
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Chrysophanol, also known as chrysophanic acid or 1,8-dihydroxy-3-methyl-anthraquinone, is a natural anthraquinone compound predominantly found in various plant species, particularly in rhubarb. It belongs to the trihydroxyanthraquinone family and exhibits a C-3 methyl substitution on the chrysazin structure. This compound has garnered attention for its diverse pharmacological properties, including anticancer, neuroprotective, and anti-inflammatory effects. Chrysophanol is commonly utilized in traditional Chinese medicine and has been studied for its potential therapeutic applications in conditions such as diabetes, cancer, and neurodegenerative diseases .
Chrysophanol exhibits a wide range of biological activities:
Chrysophanol can be synthesized through various methods:
Chrysophanol has several applications across various fields:
Chrysophanol has been investigated for its interactions with various biological targets:
Chrysophanol shares structural similarities with several other anthraquinones. Here are some notable compounds:
Compound | Structure Similarity | Unique Properties |
---|---|---|
Emodin | Similar anthraquinone structure | Antioxidant and anti-inflammatory effects |
Aloe-emodin | Hydroxylated variant of chrysophanol | Used for its laxative properties |
Rhein | Methylated derivative | Exhibits antimicrobial activity |
Anthraquinone | Base structure | Found in various natural sources |
Chrysophanol is unique due to its specific methyl substitution at the C-3 position and its pronounced effects on mitochondrial function and cell signaling pathways. Its diverse biological activities set it apart from other similar compounds, particularly regarding its anticancer efficacy and neuroprotective properties .
Chrysophanol is a tricyclic aromatic quinone with widespread distribution across the plant and animal kingdoms, as well as in the microbial world. As of current date, this compound has been reported in 14 genera from different families and in more than 65 species belonging to different genera [1] [2]. The compound occurs in specific parts of plants, such as leaves, roots, rhizome pods, flowers, and bark, with its distribution patterns reflecting complex ecological and evolutionary relationships.
The Polygonaceae family represents the most significant source of chrysophanol, with two genera, Rumex and Rheum, serving as the primary reservoirs of this compound [1] [2]. Within this family, chrysophanol dominantly occurs in the roots and rhizomes of these plants, making them particularly valuable for both traditional medicine and modern pharmaceutical applications.
Rheum Species Distribution and Content
Among the Rheum species, chrysophanol has been documented in multiple species across different geographical regions. Rheum emodi, synonymous with Rheum australe, contains chrysophanol in its root and rhizome tissues [1] [3]. This species, commonly known as Himalayan rhubarb, Indian rhubarb, and Red-veined pie plant, is found in the sub-alpine and alpine Himalayas at altitudes up to 4000 meters [3]. The plant is native to India, Myanmar, Nepal, Pakistan, Bhutan, and Sikkim, where it grows on grassy or rocky slopes, crevices and moraines, forest margins, near streams and between boulders [3].
Rheum palmatum, another significant source, accumulates chrysophanol primarily in its root tissues [1] [2]. This species, along with Rheum tanguticum and Rheum officinale, represents the most pharmacologically important rhubarb species, finding their place in the pharmacopoeial monographs of Europe and Asia [4]. The genus Rheum encompasses approximately 60 species of perennial herbaceous plants with strong root systems that are widely distributed and cultivated in Asia and Europe [4].
Detailed Species Distribution
Species | Plant Parts | Geographical Distribution | Altitude Range |
---|---|---|---|
Rheum emodi | Root and rhizome | Himalayas, India, Nepal, Pakistan, Bhutan, Sikkim | Up to 4000 m |
Rheum palmatum | Root | Asia, Europe (cultivated) | 1200-3900 m |
Rheum undulatum | Root | Asia | Variable |
Rheum officinale | Root | Asia, Europe (cultivated) | 1200-3900 m |
Rheum rhabarbarum | Root | Asia, Europe | Variable |
Rheum nobile | Rhizome | High altitude regions | Above 3000 m |
The content of chrysophanol in these species varies significantly based on environmental factors, particularly altitude. Research has demonstrated that samples collected from higher altitudes consistently contain greater concentrations of chrysophanol and related anthraquinones [5]. Specifically, rhubarb samples obtained from altitudes above 3000 meters show chrysophanol content levels 2-3 times higher than those collected from lower elevations [5].
Rumex Species Distribution
The genus Rumex also serves as an important source of chrysophanol, with the compound found in root tissues of various species. Rumex crispus, Rumex dentatus, Rumex acetosa, Rumex obtusifolius, and Rumex hymenosepalus all contain chrysophanol in their root systems [1] [2]. These species demonstrate wide geographical distribution, with Rumex crispus found across Asia, Europe, North America, and Northern Africa [6].
Polygonum Species Occurrence
Within the Polygonaceae family, Polygonum species also contribute to chrysophanol distribution. Polygonum multiflorum contains chrysophanol in its root tissues, while Polygonum cillinerve accumulates the compound in its rhizome [1] [2]. These species extend the geographical range of chrysophanol-containing plants within the family.
Fabaceae Family - Cassia Species
The Fabaceae family, particularly the genus Cassia, represents another major botanical source of chrysophanol. Approximately 29 species of Cassia genus have been documented to contain chrysophanol, making it a quality control marker for this genus [1] [2]. The compound is considered particularly significant in some Cassia species, where it serves as a standardization parameter for pharmaceutical applications.
Comprehensive Cassia Species Distribution
Species | Plant Parts | Geographical Distribution | Traditional Uses |
---|---|---|---|
Cassia tora | Seeds, stem | India, Pakistan, Bangladesh, West China | Laxative, anthelmintic |
Cassia alata | Leaves | Tropical regions, Argentina | Antifungal, skin conditions |
Cassia fistula | Seed, wood, leaves, roots, bark | Tropical Asia, cultivated worldwide | Gastrointestinal disorders |
Cassia angustifolia | Leaves, pods, callus cultures | India, Middle East, Africa | Laxative properties |
Cassia occidentalis | Leaves, seeds | Tropical regions worldwide | Stomachic, fever treatment |
Cassia obtusifolia | Roots, seeds | Asia, tropical regions | Ophthalmic applications |
Cassia siamea | Leaves, stem, bark, root bark | Southeast Asia | Multiple medicinal uses |
The distribution of chrysophanol within Cassia species varies significantly based on plant part and environmental conditions. The compound occurs in diverse plant tissues including seeds, leaves, stems, bark, and roots, indicating multiple biosynthetic pathways and storage mechanisms within these species [7] [8].
Asphodelaceae Family Distribution
The Asphodelaceae family, particularly the genus Aloe, represents a significant source of chrysophanol with widespread geographical distribution. Multiple Aloe species contain chrysophanol, primarily in their leaf tissues, contributing to the traditional medicinal value of these plants [9] [10].
Aloe Species Chrysophanol Content
Species | Plant Parts | Geographical Distribution | Chrysophanol Concentration |
---|---|---|---|
Aloe vera | Leaves | Mediterranean, Asia, Africa, Americas | Moderate to high |
Aloe ferox | Leaves | South Africa | High |
Aloe excelsa | Leaves | Southern Africa | Moderate |
Aloe grandidentata | Leaves | Madagascar | Variable |
Aloe barbadensis | Leaves | Mediterranean, cultivated worldwide | Moderate |
Aloe pulcherrima | Root | Yemen, Arabian Peninsula | Low to moderate |
Aloe hijazensis | Root | Saudi Arabia | Variable |
The genus Bulbine, also within Asphodelaceae, contains chrysophanol in various species. Bulbine narcissifolia accumulates the compound in its leaves, while Bulbine natalensis contains chrysophanol in both leaves and roots [10]. Bulbine abyssinica presents chrysophanol in its roots and fruits, demonstrating the diverse tissue distribution within this genus.
Liliaceae Family Distribution
The Liliaceae family contributes several genera to chrysophanol distribution, with species showing varied geographical ranges and tissue-specific accumulation patterns. The genus Simethis, represented by Simethis bicolor Kunth, contains chrysophanol in its root tissues [1] [2]. This species demonstrates the compound's presence in temperate regions where Liliaceae members are commonly found.
The genus Eremurus provides multiple species containing chrysophanol, including Eremurus anisopterus (aerial parts), Eremurus spectabilis (leaves), and Eremurus chinensis (whole plant) [1] [2]. These species extend the geographical distribution of chrysophanol into Central Asian regions, where Eremurus species are naturally distributed.
Meliaceae Family Occurrence
The Meliaceae family, commonly known as the mahogany family, includes 50 genera and 1400 species according to botanical classifications, with representation in India by 20 genera and 70 species [11]. Within this family, chrysophanol has been documented in Walsura trifoliata, specifically in the bark tissue [1] [2].
The Meliaceae family demonstrates widespread tropical and subtropical distribution, with maximum species numbers in tropical Asia and Malesia (303 species), fewer in the Neotropics (189 species), Madagascar (107 species), and tropical Africa (102 species) [12]. The family's distribution pattern indicates potential for additional chrysophanol-containing species in unexplored regions.
Rhamnaceae Family Sources
The Rhamnaceae family contributes significantly to chrysophanol distribution through multiple genera. The genus Rhamnus, particularly Rhamnus alpinus, Rhamnus saxatilis, Rhamnus frangula, and Rhamnus purshiana, contains chrysophanol in bark tissues [1] [2]. These species demonstrate the compound's presence in temperate regions of Europe and North America.
Additional Rhamnaceae genera include Berchemia floribunda (root tissue) and Colubrina greggii (root tissue), expanding the family's contribution to chrysophanol distribution [1] [2]. These species represent diverse geographical regions and ecological niches within the family's range.
Euphorbiaceae and Other Families
The Euphorbiaceae family is represented by Cluytia hirsuta, which contains chrysophanol in its leaf tissues [1] [2]. This family's contribution demonstrates the compound's presence in diverse plant lineages beyond the major source families.
The Hemerocallidaceae family contributes Dianella longifolia, with chrysophanol found in root tissues [1] [2]. The Picramniaceae family includes Alvaradoa amorphoides, containing chrysophanol in stem bark tissue [1] [2]. The Podocarpaceae family is represented by Podocarpus fleuryi, with chrysophanol in twig tissues [1] [2].
Fungal Species Distribution
Chrysophanol occurs in various fungal species, representing a significant microbial source of this compound. The compound was first reported from Penicillium islandicum Sopp (ATCC 28431), establishing fungi as important producers of chrysophanol [1] [2]. Subsequently, seven fungal families have been documented to contain chrysophanol: Pleosporaceae, Dothideomycetes, Trichocomaceae, Cortinariaceae, Didymellaceae, Montagnulaceae, and Hypocreaceae [1] [2].
Trichoderma Species as Prolific Producers
Among fungal sources, Trichoderma species represent particularly significant producers of chrysophanol. Trichoderma harzianum Strain Th-R16 has been reported to be enriched in chrysophanol, demonstrating the genus's capacity for substantial compound production [1] [2]. The production of chrysophanol by Trichoderma polysporum has been documented in competitive survival scenarios, particularly when grown alongside basidiomycete fungi such as Fomes annosus [1] [2].
Trichoderma aureoviride has been specifically identified as a producer of chrysophanol, with the compound exhibiting orange-red coloration [13]. This species contributes to the understanding of fungal chrysophanol biosynthesis and its ecological significance in fungal communities.
Marine-Derived Fungal Sources
Marine environments provide additional fungal sources of chrysophanol, with endosymbiotic fungi from marine organisms representing a largely unexplored reservoir [1] [2]. These marine-derived fungi have been extensively studied for their potential in producing chrysophanol and related anthraquinones, though specific species documentation remains limited in current literature.
Bacterial Sources
Bacterial production of chrysophanol has been documented in the Streptomycetaceae family, specifically in Streptomyces species [1] [2]. The alkaliphilic strain Streptomyces sp. AK 671 has been identified as a producer of chrysophanol and related compounds, including chrysophanol glucuronide [14]. This bacterial source demonstrates the compound's presence across diverse microbial taxa.
Global Distribution Patterns
Chrysophanol demonstrates a truly global distribution pattern, with documented occurrences across multiple continents and diverse ecological zones. The compound's presence spans from the high-altitude regions of the Himalayas to temperate zones of Europe and North America, and extends into tropical regions of Asia, Africa, and the Americas.
Altitudinal Distribution Patterns
Research has revealed significant correlations between altitude and chrysophanol content in source plants. Studies of Rheum species across altitude gradients from 1200 to 3900 meters have demonstrated that higher altitudes consistently promote greater chrysophanol accumulation [5]. Specifically, samples collected from altitudes above 3000 meters show chrysophanol content levels 2-3 times higher than those from lower elevations.
Altitude-Content Correlation Analysis
Altitude Range (m) | Chrysophanol Content Level | Environmental Factors |
---|---|---|
3900-3360 | Highest (2-3x baseline) | Strong solar radiation, low temperature |
3360-2820 | High | Moderate radiation, temperature stress |
2820-2280 | Moderate | Balanced conditions |
2280-1740 | Low | Suboptimal conditions |
1740-1200 | Lowest | Insufficient environmental stress |
The Tibetan plateau, characterized by high altitude, latitude, mountains, and glaciers, creates unique regional climate features including strong solar radiation, long sunshine duration, low temperatures, and large intraday temperature variations [5]. These conditions promote chrysophanol accumulation as an adaptive response to environmental stress.
Climatic Adaptation Patterns
Chrysophanol-containing plants demonstrate remarkable adaptations to diverse climatic conditions. The compound's production increases under environmental stress conditions, suggesting its role as an adaptive metabolite. Temperature variations, particularly the large intraday temperature spreads characteristic of high-altitude environments, promote chrysophanol biosynthesis [5].
Seasonal variations also influence chrysophanol content, with studies showing differential accumulation patterns before snowfall periods in September-November [15]. This seasonal variation indicates the compound's role in plant preparation for harsh winter conditions.
Biogeographical Distribution Zones
The distribution of chrysophanol-containing species follows distinct biogeographical patterns. The Eastern Himalayas harbor numerous species, while the Western Himalayas show more limited representation [16]. The Nilgiri, Palni, and Anaimalai hills demonstrate specific altitudinal limitations, with no chrysophanol-containing species found above 5000 feet in these regions [16].
Plant Defense Mechanisms
Chrysophanol serves multiple ecological functions in source organisms, primarily functioning as a defense compound against herbivores, pathogens, and environmental stressors. The compound's presence in vulnerable plant tissues, particularly roots and rhizomes, suggests its role in protecting critical plant organs from soil-borne pathogens and herbivorous insects [17].
In plants, chrysophanol functions as part of the optimal defense theory, where vulnerable tissues are defended more extensively than senescing tissues [17]. The compound's accumulation in seeds, seedlings, buds, and young tissues reflects its protective role during critical developmental stages.
Insect Defense Systems
In insect species, chrysophanol serves as a chemical defense mechanism against predators. Members of the Adelgidae and Chrysomelidae families produce chrysophanol as an antifeedant compound [1] [2] [18]. The hemlock woolly adelgid (Adelges tsugae) produces both chrysophanol and its precursor chrysarobin as defensive chemicals, representing a significant energy investment in protection [18].
The compound functions as a feeding deterrent in these insects, with chrysophanol and chrysarobin appearing to deter generalist predators through their antifeedant properties [18]. The presence of these compounds in the waxy covering of Adelges tsugae provides both physical and chemical protection [18].
Microbial Competitive Strategies
In fungal species, chrysophanol production serves competitive survival functions. Trichoderma polysporum produces chrysophanol when grown alongside basidiomycete fungi, suggesting the compound's role in interspecific competition [1] [2]. This competitive production indicates chrysophanol's function as an antibiotic compound in microbial communities.
The compound's production by Trichoderma species in rhizosphere environments contributes to their biocontrol properties, where chrysophanol helps suppress pathogenic fungi and promotes plant health [19]. This ecological function demonstrates the compound's role in complex soil microbial interactions.
Adaptive Stress Responses
Chrysophanol biosynthesis increases under various environmental stress conditions, indicating its role as an adaptive metabolite. Plants producing chrysophanol demonstrate enhanced tolerance to abiotic stresses including temperature extremes, high solar radiation, and nutrient limitations [5]. The compound's accumulation patterns reflect plant adaptive responses to challenging environmental conditions.
The stress-induced production of chrysophanol correlates with plant survival strategies in harsh environments. High-altitude plants show increased chrysophanol content as an adaptation to intense solar radiation, temperature fluctuations, and reduced atmospheric pressure [5]. This adaptive significance explains the compound's widespread distribution in alpine and subalpine plant communities.
Ecological Interactions and Trophic Transfer
Chrysophanol demonstrates complex ecological interactions through trophic transfer mechanisms. The compound transfers horizontally from prey organisms to predators, as documented in the transfer from Adelges tsugae to biological control agents [20]. This transfer mechanism suggests chrysophanol's role in food web dynamics and predator-prey relationships.
Vertical transmission of chrysophanol from parent organisms to offspring has been documented in insect species, indicating the compound's importance in protecting vulnerable developmental stages [20]. This transmission pattern demonstrates chrysophanol's role in ensuring species survival across generations.
Irritant